4-sec-Butylamino-benzene boronic acid pinacol ester
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Overview
Description
4-sec-Butylamino-benzene boronic acid pinacol ester is an organoboron compound widely used in organic synthesis. This compound is particularly valuable in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. The pinacol ester moiety enhances the stability and reactivity of the boronic acid, making it a versatile reagent in various chemical transformations.
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The compound’s mode of action involves stereospecific transformations of the boronic ester moiety into other functional groups . This process retains the high enantioenrichment of the starting boronic ester, leading to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centers . The low enantiospecificity might result from a competing single-electron transfer (SET) pathway .
Biochemical Pathways
Boronic esters are known to be involved in various transformations into a range of functional groups . These transformations include oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s important to note that these compounds are only marginally stable in water . Their hydrolysis is considerably accelerated at physiological pH , which could impact their bioavailability.
Result of Action
The transformations of the boronic ester moiety into other functional groups can lead to the formation of new c–c, c–o, c–n, c–x, or c–h bonds at stereogenic centers , which could potentially impact various biochemical processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-sec-Butylamino-benzene boronic acid pinacol ester. For instance, the rate of hydrolysis of these compounds is strongly influenced by the pH of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-sec-Butylamino-benzene boronic acid pinacol ester typically involves the reaction of 4-sec-Butylamino-benzene boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-sec-Butylamino-benzene boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and the boronic ester.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using a radical approach.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used.
Protodeboronation: Radical initiators, such as azobisisobutyronitrile (AIBN), and hydrogen sources, like tributyltin hydride, are employed.
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Major Products
Suzuki-Miyaura Coupling: The major product is a biaryl compound.
Protodeboronation: The major product is the corresponding hydrocarbon.
Oxidation: The major product is the corresponding phenol.
Scientific Research Applications
4-sec-Butylamino-benzene boronic acid pinacol ester has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the development of boron-containing drugs and probes for biological studies.
Medicine: It is explored for its potential in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid pinacol ester
- 4-Bromo-phenylboronic acid pinacol ester
- 4-Methoxy-phenylboronic acid pinacol ester
Uniqueness
4-sec-Butylamino-benzene boronic acid pinacol ester is unique due to the presence of the sec-butylamino group, which can influence its reactivity and selectivity in chemical reactions. This functional group can provide additional sites for interaction with catalysts and reagents, potentially leading to novel reaction pathways and products.
Properties
IUPAC Name |
N-butan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BNO2/c1-7-12(2)18-14-10-8-13(9-11-14)17-19-15(3,4)16(5,6)20-17/h8-12,18H,7H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOWMKNMQGHBAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(C)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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